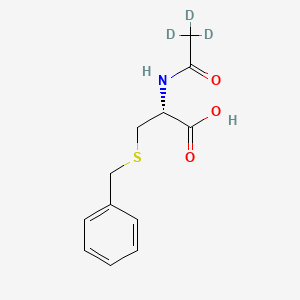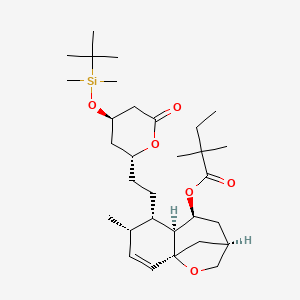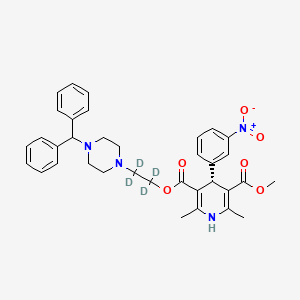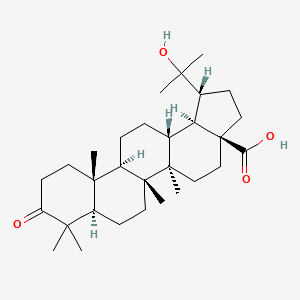
20-Hydroxy-3-oxo-28-lupanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20-Hydroxy-3-oxo-28-lupanoic acid is a naturally occurring metabolite of the lupane family of fatty acids. It is known for its anti-inflammatory properties and potential use as an anti-diabetic agent. This compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators, making it a subject of interest in various scientific research fields .
作用机制
Target of Action
The primary target of 20-Hydroxy-3-oxo-28-lupanoic acid is the protein synthesis machinery of cells, specifically the ribosomes . It binds to ribosomes, thereby preventing the formation of polypeptide chains . This compound also targets inflammatory mediators such as TNF-α .
Mode of Action
This compound inhibits protein synthesis by binding to ribosomes, thereby preventing the formation of polypeptide chains . This mechanism is similar to that seen with other inhibitory compounds such as naringin and cyclosporin A . It binds with high affinity to polyribosomes and inhibits both bacterial and mammalian translation initiation .
Biochemical Pathways
The compound affects the protein synthesis pathway by inhibiting the formation of polypeptide chains . It also impacts the inflammatory response pathway by inhibiting the production of TNF-α and other inflammatory mediators .
Result of Action
The inhibition of protein synthesis and inflammatory mediators by this compound can lead to a decrease in inflammation and an increase in insulin sensitivity by inhibiting glucose uptake in adipocytes . It has also shown potential for use as an anti-diabetic agent .
生化分析
Biochemical Properties
20-Hydroxy-3-oxo-28-lupanoic acid interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit protein synthesis by binding to ribosomes, thereby preventing the formation of polypeptide chains . The mechanism is similar to that seen with other inhibitory compounds such as naringin and cyclosporin A .
Cellular Effects
This compound has been shown to increase insulin sensitivity by inhibiting glucose uptake in adipocytes . It also suppresses the release of nitric oxide (NO), pro-inflammatory cytokine tumor necrosis factor α (TNF-α), and interleukin 6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit the expression of genes involved in immune responses . It binds with high affinity to polyribosomes and inhibits both bacterial and mammalian translation initiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid can be achieved through the oxidation of betulinic acid. One common method involves the use of osmium tetroxide (OsO4) and periodic acid (HIO4) in a dioxane-water solvent mixture. This reaction yields the desired compound with a high degree of purity .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of betulinic acid from natural sources such as the bark of birch trees. The extracted betulinic acid is then subjected to chemical oxidation processes to produce this compound. The process is optimized to ensure high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
20-Hydroxy-3-oxo-28-lupanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4) and periodic acid (HIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Various reagents, such as acetyl chloride (CH3COCl), can be used for substitution reactions.
Major Products
科学研究应用
20-Hydroxy-3-oxo-28-lupanoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its role in inhibiting inflammatory responses and its potential as an anti-diabetic agent.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases and diabetes.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products
相似化合物的比较
Similar Compounds
Betulinic Acid: A precursor to 20-Hydroxy-3-oxo-28-lupanoic acid, known for its anti-cancer properties.
Naringin: An inhibitory compound with a similar mechanism of action.
Cyclosporin A: Another compound that inhibits protein synthesis by binding to ribosomes
Uniqueness
This compound is unique due to its dual role in inhibiting inflammatory responses and increasing insulin sensitivity. This makes it a promising candidate for developing treatments for both inflammatory diseases and diabetes .
属性
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUOWYKFORUAIE-PDSAIWMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
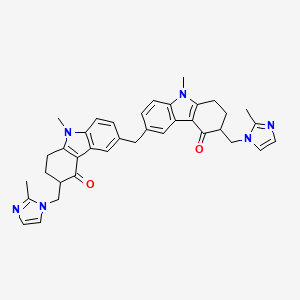
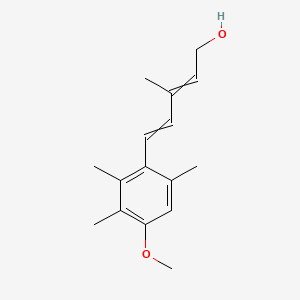


![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)
![benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate](/img/structure/B563744.png)

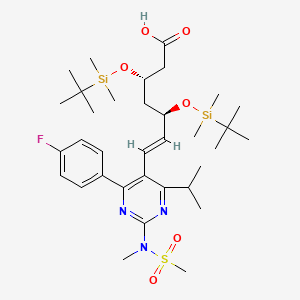
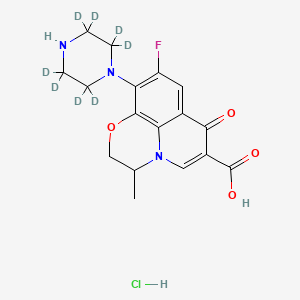
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563754.png)
![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563755.png)
